Merotocin (developmental code FE 202767) is a synthetic peptidic oxytocin receptor (OTR) agonist engineered to deliver high potency and extreme selectivity over related vasopressin receptors [1]. Unlike endogenous oxytocin, which exhibits significant cross-reactivity with vasopressin V1a and V2 receptors leading to cardiovascular and antidiuretic off-target effects, merotocin is structurally optimized via a carba-bridge and specific amino acid substitutions to achieve >1000-fold OTR selectivity [2]. For procurement and translational research, its most critical differentiator is its highly controlled pharmacokinetic profile—specifically a short terminal half-life that permits frequent, repeated dosing without systemic accumulation [3]. This makes merotocin the preferred choice for pulsatile OTR activation models, such as lactation induction and specialized neuroendocrine research, where baseline receptor reset is mandatory between doses.
Substituting merotocin with standard oxytocin or long-acting analogs like carbetocin fundamentally compromises experimental models requiring precise, repeated OTR activation[1]. Standard oxytocin lacks receptor selectivity, triggering vasopressin V1a and V2 receptors at efficacious doses, which introduces confounding antidiuretic and vasoconstrictive variables [2]. Conversely, while carbetocin offers improved enzymatic stability, its extended duration of action prevents the simulation of natural, pulsatile oxytocin release and leads to receptor desensitization or systemic accumulation upon repeated administration [3]. Merotocin resolves both issues by combining ultra-high OTR selectivity with rapid clearance, ensuring that high-frequency dosing regimens can be maintained without off-target toxicity or pharmacokinetic stacking [1].
In human receptor assays, merotocin demonstrates an EC50 of 0.076 nM for the hOTR, while maintaining >1000-fold selectivity over hV1a, hV1b, and hV2 receptors [1]. In contrast, endogenous oxytocin exhibits significant cross-reactivity with vasopressin receptors at therapeutic concentrations, leading to dose-limiting antidiuretic and cardiovascular side effects [2]. This extreme selectivity allows merotocin to be administered at higher doses to maximize OTR activation without triggering the off-target confounding effects inherent to standard oxytocin [1].
| Evidence Dimension | In vitro receptor selectivity (hOTR vs. hV1a/hV2) |
| Target Compound Data | EC50 = 0.076 nM (hOTR); >1000-fold selectivity over vasopressin receptors |
| Comparator Or Baseline | Oxytocin (significant V1a/V2 activation at efficacious OTR doses) |
| Quantified Difference | >1000-fold selectivity margin for Merotocin, preventing V2-mediated antidiuresis |
| Conditions | In vitro human transcriptional reporter gene assays |
Crucial for research requiring high-dose OTR activation without confounding cardiovascular or renal side effects.
Merotocin is specifically engineered for rapid clearance, exhibiting a terminal half-life of 25–35 minutes following intranasal administration [1]. When administered repeatedly (11 doses every 3 hours), merotocin showed zero systemic accumulation, with maximal exposure remaining consistent between the first and last dose [1]. In contrast, long-acting analogs like carbetocin have significantly extended half-lives that lead to pharmacokinetic stacking and receptor desensitization under high-frequency dosing regimens [2]. This rapid elimination profile makes merotocin uniquely suited for mimicking episodic physiological events.
| Evidence Dimension | Terminal half-life (t1/2) and accumulation |
| Target Compound Data | t1/2 = 25–35 min; 0% accumulation after 11 doses (every 3 hours) |
| Comparator Or Baseline | Carbetocin / long-acting analogs (extended t1/2 causing accumulation upon repeated dosing) |
| Quantified Difference | Merotocin permits every-3-hour dosing with baseline reset, impossible with carbetocin |
| Conditions | Human pharmacokinetic studies, repeated intranasal administration |
Enables the procurement of a compound suitable for high-frequency, repeated-dose in vivo models without pharmacokinetic stacking.
The structural design of merotocin incorporates a carba-bridge (a C-S bond replacing the traditional disulfide bridge found in oxytocin), which fundamentally alters its chemical stability [1]. In aqueous formulations, merotocin remains stable at a mildly acidic pH of 5.0 to 6.0 (e.g., in citrate or succinate buffers) without the need for added antioxidants [1]. Standard oxytocin is highly susceptible to oxidative degradation and disulfide exchange, often requiring strict cold-chain logistics or complex stabilizing excipients[2]. This inherent stability streamlines manufacturability and formulation development for liquid dosage forms.
| Evidence Dimension | Aqueous formulation stability and excipient requirements |
| Target Compound Data | Stable at pH 5.0–6.0 without antioxidants (carba-bridge stabilized) |
| Comparator Or Baseline | Oxytocin (prone to oxidative degradation and disulfide scrambling) |
| Quantified Difference | Elimination of antioxidant requirement and improved room-temperature processability |
| Conditions | Aqueous buffer solutions (citrate/succinate) for intranasal delivery |
Reduces formulation complexity and cold-chain dependency for researchers developing intranasal or injectable peptide delivery systems.
Because merotocin clears rapidly (t1/2 ~30 min) without accumulating, it is the optimal choice for in vivo models of lactation support that require frequent, episodic OTR activation (e.g., every 2-3 hours)[1]. Long-acting analogs like carbetocin are unsuitable for these protocols due to receptor desensitization and pharmacokinetic stacking.
In behavioral or neuroendocrine studies where vasopressin receptor cross-reactivity would confound results (e.g., altering blood pressure or water retention), merotocin's >1000-fold selectivity for OTR ensures that observed physiological effects are strictly OTR-mediated [2].
Merotocin serves as an excellent benchmark API for developing room-temperature stable, antioxidant-free intranasal delivery systems. Its carba-bridge structure provides intrinsic oxidative stability at pH 5.0-6.0, simplifying formulation workflows compared to standard oxytocin [3].